
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives
Méthodes De Préparation
The synthesis of Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 6-chloropyridazine with ethyl 4-methyl-1H-pyrrole-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyridazine derivatives.
Mécanisme D'action
The mechanism of action of Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate can be compared with other pyridazine derivatives, such as:
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: This compound has a similar pyridazine core but differs in the substituent groups, leading to different chemical properties and applications.
1-(6-Chloropyridazin-3-yl)-3-H/alkyl-4-phenyl-1H-pyrazol-5-amines: These compounds also contain the 6-chloropyridazine moiety but are used primarily for their cytotoxic properties against cancer cell lines.
This compound stands out due to its unique combination of the pyridazine and pyrrole rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12ClN3O2 |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
ethyl 1-(6-chloropyridazin-3-yl)-4-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)9-7-16(6-8(9)2)11-5-4-10(13)14-15-11/h4-7H,3H2,1-2H3 |
Clé InChI |
AANMIWZRGZXJOT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C=C1C)C2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


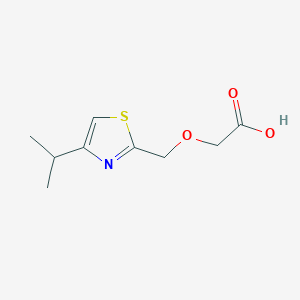
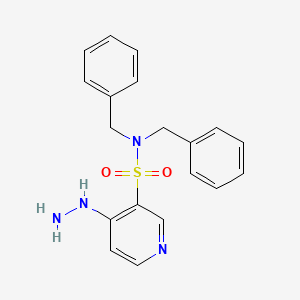


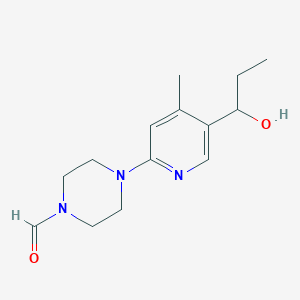
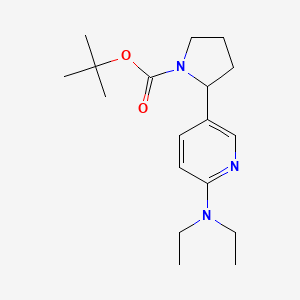
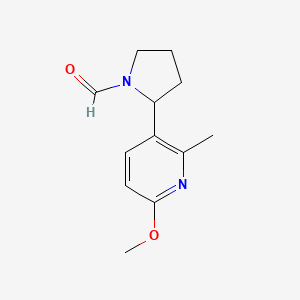


![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)
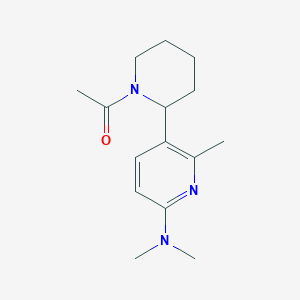
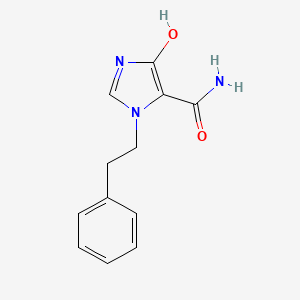
![2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B11803557.png)

